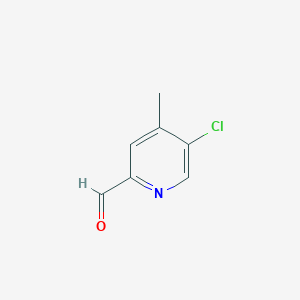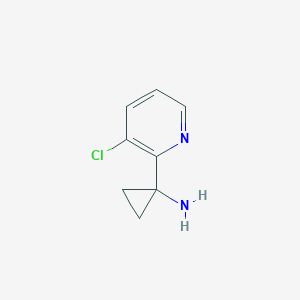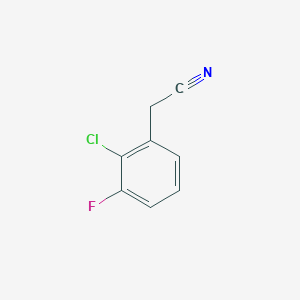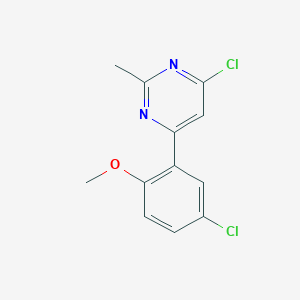
4-Chloro-6-(5-chloro-2-methoxy-phenyl)-2-methyl-pyrimidine
Overview
Description
4-Chloro-6-(5-chloro-2-methoxy-phenyl)-2-methyl-pyrimidine, also known as CCMMP or 4-chloro-6-chloromethyl-2-methyl-pyrimidine, is a nitrogen-containing heterocyclic compound. It is a versatile synthetic building block that has been used in a wide range of applications, such as drug design, organic synthesis, and biochemistry. In addition, CCMMP has been used as a reagent in the synthesis of various bioactive compounds.
Scientific Research Applications
Medicinal Chemistry
- Application Summary : The compound “4-Chloro-6-(5-chloro-2-methoxy-phenyl)-2-methyl-pyrimidine” is mentioned in a patent titled "Substituted 1,1’-biphenyl compounds, analogues thereof, and methods using same" . The patent discusses the use of various substituted 1,1’-biphenyl compounds, including this one, in the development of new drugs .
- Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not detailed in the search results. However, the patent suggests that these compounds could have potential therapeutic applications .
However, it’s worth noting that compounds like this are often used as building blocks in the synthesis of more complex molecules. They can be used in a variety of scientific fields, including pharmaceutical research, materials science, and chemical biology. The specific applications would depend on the properties of the compound and how it interacts with other substances.
Synthesis of Biologically Active Quinoline and its Analogues
- Application Summary : This compound could potentially be used in the synthesis of biologically and pharmaceutically active quinoline and its analogues . Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
- Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not detailed in the search results. However, the review suggests that these compounds could have potential biological and pharmaceutical activities .
Synthesis of Antidepressant Molecules
- Application Summary : This compound could potentially be used in the synthesis of antidepressant molecules via metal-catalyzed reactions . The review examines the important role that different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants .
- Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not detailed in the search results. However, the review suggests that these compounds could have potential therapeutic applications .
properties
IUPAC Name |
4-chloro-6-(5-chloro-2-methoxyphenyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c1-7-15-10(6-12(14)16-7)9-5-8(13)3-4-11(9)17-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJLQXPBGRCWDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=C(C=CC(=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(5-chloro-2-methoxy-phenyl)-2-methyl-pyrimidine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

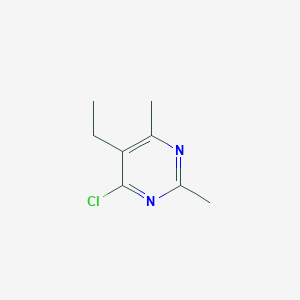
![N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide](/img/structure/B1425653.png)


![7-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B1425660.png)

![4-[2-(Ethanesulfonyl)phenoxy]aniline](/img/structure/B1425662.png)
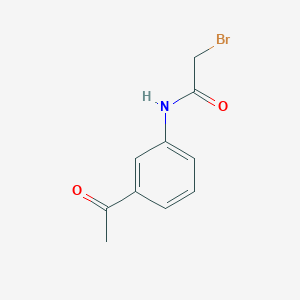
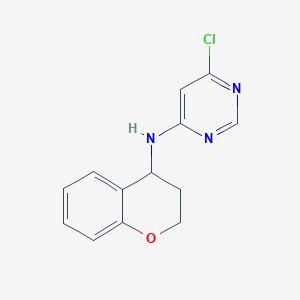
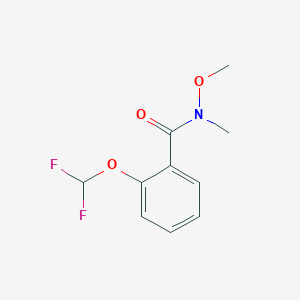
![3-[4-(Trifluoromethoxy)phenyl]piperazin-2-one](/img/structure/B1425667.png)
